molecular formula C8H9NO B1388153 (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine CAS No. 1228553-27-2

(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine

Cat. No. B1388153
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” is a chemical compound with a specific 3D configuration due to the presence of a chiral center1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of similar compounds, such as “(3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine”, has been documented2. However, the specific synthesis process for “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” is not found in the available resources.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed2. However, the specific molecular structure analysis for “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” is not found in the available resources.



Chemical Reactions Analysis

Furans, which are part of the structure of “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine”, are known to undergo various chemical reactions3. However, the specific chemical reactions involving “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” are not found in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed42. However, the specific physical and chemical properties of “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” are not found in the available resources.


Safety And Hazards

The safety and hazards associated with similar compounds have been documented25. However, the specific safety and hazards of “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” are not found in the available resources.


Future Directions

The future directions for the research and application of “(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine” are not found in the available resources.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

(3R)-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGAGSBVAGXMP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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